5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is an organic compound with the molecular formula C13H17ClN2O3 It is a derivative of nicotinamide, featuring a chloro substituent and a tetrahydropyran-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with nicotinamide as the core structure.
Dimethylation: The N,N-dimethyl groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.
Tetrahydropyran-4-yloxy Group Addition: The tetrahydropyran-4-yloxy group is added through etherification reactions, typically involving tetrahydropyran and an appropriate base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to nicotinamide, which is involved in various metabolic pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it may influence pathways related to NAD+ metabolism and sirtuin activation. The chloro and tetrahydropyran-4-yloxy groups may enhance its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-methyl-6-((tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinemethanamine
- 5-chloro-N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinecarboxamide
- 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
Uniqueness
5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N,N-dimethyl-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-16(2)13(17)9-7-11(14)12(15-8-9)19-10-3-5-18-6-4-10/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYGCKGDYWESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(N=C1)OC2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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